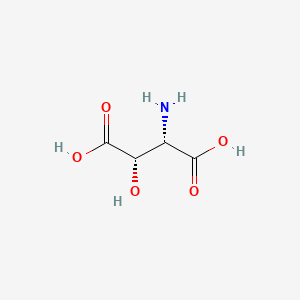

DL-threo-β-羟基天冬氨酸

描述

DL-threo-beta-Hydroxyaspartic acid (THA) is a glutamate uptake inhibitor . It has been used to block glutamate transport in cannulated sprague dawley rats .

Synthesis Analysis

An improved procedure for the synthesis of threo- and erythro-β-hydroxy-DL-aspartic acids is described . Five new derivatives of DL-threo-beta-hydroxyaspartic acid, a well-known general substrate of EAATs, were synthesized . The enzymatically produced compounds revealed that AEP14369 catalyzed threo -β-selective hydroxylation of L -His and L -Gln in a 2-oxoglutarate-dependent manner .Molecular Structure Analysis

The molecular formula of DL-threo-beta-Hydroxyaspartic acid is C4H7NO5 . The molecular weight is 149.10 g/mol . The IUPAC name is (2S,3S)-2-amino-3-hydroxybutanedioic acid . The InChI code is InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 .Chemical Reactions Analysis

DL-threo-beta-Hydroxyaspartic acid is a potent non-transportable blocker for the excitatory amino acid transporters, EAAT1, 2, and 3 . It inhibits glutamate uptake in COS-1 cells expressing human EAAT1 or EAAT2 .Physical And Chemical Properties Analysis

DL-threo-beta-Hydroxyaspartic acid is a solid . It is slightly soluble in acetonitrile, chloroform, DMF, DMSO, ethanol, PBS (pH 7.2), and water .科学研究应用

1. 兴奋性氨基酸转运体阻滞剂

DL-threo-β-羟基天冬氨酸及其衍生物,如 DL-threo-β-苄氧基天冬氨酸 (DL-TBOA),已被探索为有效的兴奋性氨基酸转运体阻滞剂。这些化合物已证明对表达人兴奋性氨基酸转运体(如 EAAT1 和 EAAT2)的细胞中谷氨酸的摄取具有显着的抑制作用 (Shimamoto 等人,1998 年)。

2. 酶底物特异性的结构见解

研究集中在与 DL-threo-β-羟基天冬氨酸相互作用的酶的结构方面。例如,对来自 Delftia sp. 的 d-threo-3-羟基天冬氨酸脱水酶的研究提供了对酶底物立体特异性和其在光学纯 l-threo-和 d-赤藓红-3-羟基天冬氨酸合成中的用途的见解 (Matsumoto 等人,2015 年)。

3. 酶学研究和合成方法

进一步的研究涉及 DL-threo-β-羟基天冬氨酸及其异构体的酶促行为和合成方法。这包括对其非对映异构体的稳定性和相互转化以及适用于固相合成的受保护衍生物的合成 (Inui 等人,1968 年;Bruno 和 Inguimbert,2013 年)。

4. 在谷氨酸转运体研究中的应用

DL-threo-β-羟基天冬氨酸衍生物已用于谷氨酸转运体的研究中。例如,合成光学纯的 β-羟基天冬氨酸衍生物,如 L-TBOA,有助于理解阻滞剂与兴奋性氨基酸转运体之间的相互作用 (Shimamoto 等人,2000 年)。

5. 抑制嘌呤生物合成中的酶

研究还探讨了 DL-threo-β-羟基天冬氨酸在抑制嘌呤生物合成中涉及的酶(如腺苷琥珀酸裂解酶)在 H4 细胞等生物系统中的作用 (Casey 等人,1986 年)。

6. 微生物中新酶的研究

该化合物有助于从假单胞菌属和酿酒酵母中纯化和表征新酶,如 L-threo-3-羟基天冬氨酸脱水酶,揭示了酶促机制和潜在工业应用的重要见解 (Wada 等人,1999 年;Wada 等人,2003 年)。

作用机制

Target of Action

The primary targets of DL-threo-beta-Hydroxyaspartic acid are the excitatory amino acid transporters (EAATs) . EAATs are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, which is crucial for maintaining the balance of glutamate concentrations in the nervous system .

Mode of Action

DL-threo-beta-Hydroxyaspartic acid acts as an inhibitor of EAATs . It inhibits glutamate uptake in cells expressing human EAAT1 or EAAT2 . Additionally, it inhibits inward currents induced by L-aspartate in EAAT4-expressing Xenopus oocytes and by L-glutamate in EAAT5-expressing oocytes .

Biochemical Pathways

By inhibiting EAATs, DL-threo-beta-Hydroxyaspartic acid affects the glutamate neurotransmission pathway . This inhibition disrupts the reuptake of glutamate from the synaptic cleft, potentially leading to an increase in extracellular glutamate concentrations .

Pharmacokinetics

Its solubility in various solvents such as water, ethanol, and dmso suggests that it may have good bioavailability .

Result of Action

The inhibition of glutamate uptake by DL-threo-beta-Hydroxyaspartic acid can lead to changes in neuronal excitability due to increased extracellular glutamate concentrations . This could potentially influence various neurological processes and conditions.

属性

IUPAC Name |

(2S,3S)-2-amino-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQUHNPNCGKJQ-LWMBPPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017241 | |

| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7298-99-9, 4294-45-5 | |

| Record name | L-threo-3-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-threo-β-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4294-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxy-L-aspartic acid, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXY-L-ASPARTIC ACID, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Q5W0U8VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

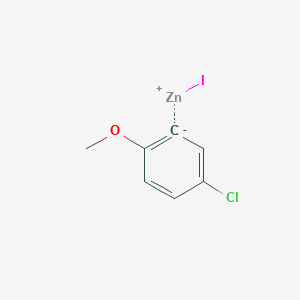

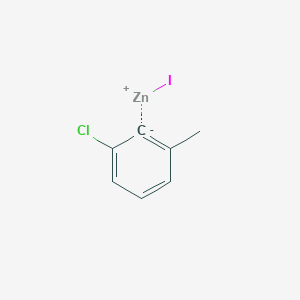

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

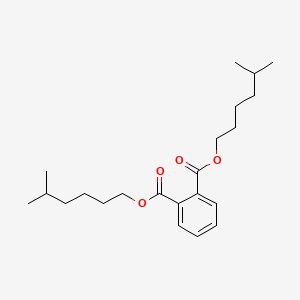

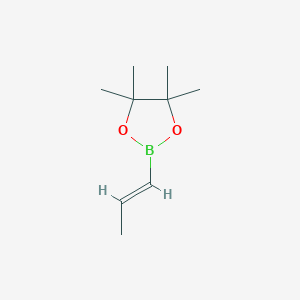

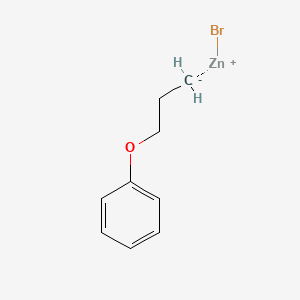

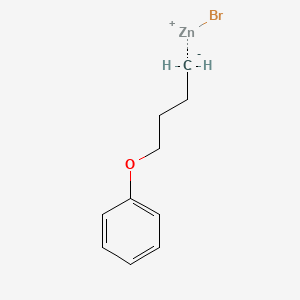

Feasible Synthetic Routes

Q & A

Q1: How does DL-threo-beta-Hydroxyaspartic acid affect synaptic transmission?

A: DL-threo-beta-Hydroxyaspartic acid acts as a glutamate transport inhibitor. [, , , ] Glutamate is a key neurotransmitter in the nervous system, and its levels in the synaptic cleft are tightly regulated. By blocking glutamate transporters, DL-threo-beta-Hydroxyaspartic acid prevents the reuptake of glutamate from the synapse, leading to an increased duration of excitatory postsynaptic potentials (EPSPs). [] Essentially, it prolongs the excitatory signal transmission between neurons.

Q2: Which specific glutamate transporter subtypes are affected by DL-threo-beta-Hydroxyaspartic acid?

A: The research indicates that DL-threo-beta-Hydroxyaspartic acid can affect both neuronal and glial glutamate transporters. In studies using Aplysia sensory neurons, DL-threo-beta-Hydroxyaspartic acid effectively blocked glutamate uptake, suggesting an interaction with transporter subtypes present in these neurons. [] Further research in rat hippocampal slice cultures revealed that DL-threo-beta-Hydroxyaspartic acid's effects on kainate-induced cell death were comparable to those observed with specific inhibition of EAAT3, a neuronal glutamate transporter. [] Additionally, studies on mouse and human sperm detected the presence of both GLT1 and EAAC1 glutamate transporters, and DL-threo-beta-Hydroxyaspartic acid was shown to block glutamate uptake in mouse sperm. [] These findings highlight the compound's ability to interact with multiple glutamate transporter subtypes.

Q3: Beyond synaptic transmission, are there other notable effects of DL-threo-beta-Hydroxyaspartic acid observed in the research?

A: Research using dried blood spots (DBS) as a sample matrix for metabolomic profiling identified DL-threo-beta-Hydroxyaspartic acid as a potential differentiating marker between DBS and plasma profiles. [] While this finding doesn't directly reveal a biological effect, it suggests a potential role for DL-threo-beta-Hydroxyaspartic acid in metabolic pathways or as a biomarker for specific physiological states. Further investigation is needed to understand the implications of this finding.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。